![molecular formula C11H14O3 B1598734 4-(2-methoxyphenyl)butanoic Acid CAS No. 33209-75-5](/img/structure/B1598734.png)
4-(2-methoxyphenyl)butanoic Acid
Overview
Description
“4-(2-methoxyphenyl)butanoic Acid” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Benzenebutanoic acid, 4-methoxy-; (4-Methoxyphenyl)-4-butyric acid .
Molecular Structure Analysis
The molecular structure of “4-(2-methoxyphenyl)butanoic Acid” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .
Physical And Chemical Properties Analysis
“4-(2-methoxyphenyl)butanoic Acid” has a molecular weight of 194.23 . It is a powder with a melting point of 39-42°C . The density is 1.1±0.1 g/cm3, and the boiling point is 334.8±17.0 °C at 760 mmHg .
Scientific Research Applications
Neuroprotective Agent
4-(2-methoxyphenyl)butanoic Acid and its derivatives have been studied for their neuroprotective effects. Research suggests that these compounds could be potential therapeutic agents against neurodegenerative diseases due to their chemical chaperone activity .
Synthesis of Therapeutic Compounds
This compound serves as a precursor in the synthesis of preclinical candidate LY518674, which is obtained through demethylation processes .
Chemical Chaperone Activity
The methoxy group in 4-(2-methoxyphenyl)butanoic Acid contributes to its chemical chaperone activity, which is significant in the study of synthetic 4-phenylbutyric acid (4-PBA) derivatives .
Molecular Research
The molecular structure of 4-(2-methoxyphenyl)butanoic Acid, including its molecular formula C11H14O3 and InChI Key, is crucial in various molecular research applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(2-methoxyphenyl)butanoic Acid is unfolded proteins . The compound acts as a chemical chaperone , helping to ameliorate these unfolded proteins and suppress their aggregation . This is particularly relevant in the context of neurodegenerative diseases, where the aggregation of denatured and misfolded proteins is a common feature .
Mode of Action
4-(2-methoxyphenyl)butanoic Acid interacts with its targets by ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, the compound exhibits inhibitory activity against histone deacetylases (HDACs) .
Biochemical Pathways
The compound affects the protein folding pathway . Normally, unfolded proteins are folded through the action of molecular chaperones such as heat shock proteins (HSPs) . Disruption of this system causes stagnation of ubiquitinated proteins, resulting in the accumulation of aggregated unfolded proteins .
Pharmacokinetics
It’s worth noting that the optimization of the compound is crucial for its effective medicinal application, due to the high doses currently required for therapeutic efficacy .
Result of Action
The action of 4-(2-methoxyphenyl)butanoic Acid results in the amelioration of unfolded proteins and the suppression of their aggregation . This leads to protective effects against endoplasmic reticulum stress-induced neuronal cell death . The compound has also been reported to improve conditions caused by protein aggregation, such as cataracts caused by mutant γ D-crystallin in cultured cells .
Action Environment
It’s important to note that the compound’s efficacy can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
properties
IUPAC Name |
4-(2-methoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJMVLFGSPFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399219 | |
Record name | 4-(2-methoxyphenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33209-75-5 | |
Record name | 4-(2-methoxyphenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Methoxyphenyl)butyric Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.